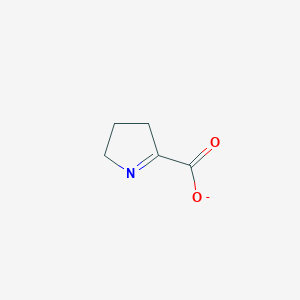
1-Pyrroline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyrroline-2-carboxylate is the anion resulting from the removal of a proton from the carboxylic acid group of 1-pyrroline-2-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-pyrroline-2-carboxylic acid and a 1-pyrroline-2-carboxylic acid zwitterion.
Wissenschaftliche Forschungsanwendungen
Biochemical Significance
1-Pyrroline-2-carboxylate plays a crucial role in the metabolism of proline, an amino acid vital for protein synthesis and cellular functions. It is synthesized from D-proline via the enzyme D-amino-acid oxidase, which catalyzes the oxidation process leading to the formation of this compound. The presence of this compound is essential for maintaining proline homeostasis in organisms, as it participates in the proline biosynthetic pathway .
Metabolic Disorders
This compound is notably involved in hyperprolinemia type II, a genetic disorder characterized by elevated levels of proline in the blood due to deficiencies in enzymes that metabolize proline. The accumulation of this compound can lead to various physiological disturbances, highlighting its importance in metabolic studies and potential therapeutic targets for managing hyperprolinemia .
Enzymatic Reactions
Recent studies have highlighted the use of this compound in enzymatic reactions, particularly involving reductases. For instance, Δ1-piperidine-2-carboxylate/Δthis compound reductase from Pseudomonas syringae has been shown to facilitate the synthesis of chiral compounds through biocatalytic processes. This enzyme has demonstrated promiscuous ketoreductase activity, enabling the production of important pharmaceutical intermediates such as 2-hydroxy-4-arylbut-3-enoic acid derivatives .
Case Study: Cancer Research
A significant body of research has focused on the role of pyrroline compounds in cancer metabolism. Specifically, studies have indicated that pyrroline-5-carboxylate reductase (PYCR), which relates closely to this compound, is overexpressed in various cancers. Inhibiting this enzyme has been suggested as a potential therapeutic strategy for limiting tumor growth .
| Study | Findings | Implications |
|---|---|---|
| Study on PYCR expression in tumors | High expression levels across multiple cancer types | Potential target for cancer therapies |
| Analysis of metabolic pathways | Links between proline metabolism and tumorigenesis | Understanding metabolic adaptations in cancer cells |
Agricultural Applications
Recent agricultural research has explored the effects of biochar on the regulation of this compound levels in crops. A study indicated that biochar application improved grain yield and quality by enhancing proline metabolism through increased activities of enzymes like proline dehydrogenase and 1-pyrroline-5-carboxylic acid synthase .
Eigenschaften
Molekularformel |
C5H6NO2- |
|---|---|
Molekulargewicht |
112.11 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)/p-1 |
InChI-Schlüssel |
RHTAIKJZSXNELN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=NC1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















